molecular formula C27H24N4O3S B2855228 N-methyl-N-(2-{4-[1-(naphthalene-1-sulfonyl)-1H-pyrazol-3-yl]phenoxy}ethyl)pyridin-2-amine CAS No. 955976-53-1

N-methyl-N-(2-{4-[1-(naphthalene-1-sulfonyl)-1H-pyrazol-3-yl]phenoxy}ethyl)pyridin-2-amine

Cat. No.: B2855228
CAS No.: 955976-53-1
M. Wt: 484.57
InChI Key: OOMJVECYVYYBIE-UHFFFAOYSA-N
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Description

N-methyl-N-(2-{4-[1-(naphthalene-1-sulfonyl)-1H-pyrazol-3-yl]phenoxy}ethyl)pyridin-2-amine is a complex organic compound with a unique structure that includes a naphthylsulfonyl group, a pyrazolyl group, and a pyridinamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-(2-{4-[1-(naphthalene-1-sulfonyl)-1H-pyrazol-3-yl]phenoxy}ethyl)pyridin-2-amine typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the naphthylsulfonyl group, followed by the introduction of the pyrazolyl group, and finally the attachment of the pyridinamine group. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-(2-{4-[1-(naphthalene-1-sulfonyl)-1H-pyrazol-3-yl]phenoxy}ethyl)pyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

N-methyl-N-(2-{4-[1-(naphthalene-1-sulfonyl)-1H-pyrazol-3-yl]phenoxy}ethyl)pyridin-2-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including interactions with enzymes or receptors.

    Medicine: Research may explore its potential as a therapeutic agent for various diseases.

    Industry: The compound can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-methyl-N-(2-{4-[1-(naphthalene-1-sulfonyl)-1H-pyrazol-3-yl]phenoxy}ethyl)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other naphthylsulfonyl derivatives, pyrazolyl derivatives, and pyridinamine derivatives. These compounds may share some structural features and chemical properties with N-methyl-N-(2-{4-[1-(naphthalene-1-sulfonyl)-1H-pyrazol-3-yl]phenoxy}ethyl)pyridin-2-amine.

Uniqueness

What sets this compound apart is its unique combination of functional groups, which may confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

N-methyl-N-[2-[4-(1-naphthalen-1-ylsulfonylpyrazol-3-yl)phenoxy]ethyl]pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N4O3S/c1-30(27-11-4-5-17-28-27)19-20-34-23-14-12-22(13-15-23)25-16-18-31(29-25)35(32,33)26-10-6-8-21-7-2-3-9-24(21)26/h2-18H,19-20H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOMJVECYVYYBIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCOC1=CC=C(C=C1)C2=NN(C=C2)S(=O)(=O)C3=CC=CC4=CC=CC=C43)C5=CC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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